N-tritylserine

Catalog No.
S9043736
CAS No.
M.F
C22H21NO3
M. Wt
347.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-tritylserine

Product Name

N-tritylserine

IUPAC Name

3-hydroxy-2-(tritylamino)propanoic acid

Molecular Formula

C22H21NO3

Molecular Weight

347.4 g/mol

InChI

InChI=1S/C22H21NO3/c24-16-20(21(25)26)23-22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20,23-24H,16H2,(H,25,26)

InChI Key

CAXCRXDCRBCENL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(CO)C(=O)O

N-tritylserine is a derivative of the amino acid serine, characterized by the presence of a trityl group (triphenylmethyl) at the nitrogen atom. This modification enhances the compound's stability and solubility, making it a valuable intermediate in organic synthesis and peptide chemistry. The trityl group is known for its ability to protect functional groups during

, particularly those involving the formation of peptide bonds and esterification. One notable reaction is the Mitsunobu reaction, which allows for the coupling of N-tritylserine with alcohols or amines to form esters or amides efficiently. The reaction mechanism typically involves the formation of an activated intermediate that facilitates nucleophilic attack by the alcohol or amine, leading to product formation with inversion of configuration at the stereocenter .

Additionally, N-tritylserine can undergo reactions with coupling agents like BOP (benzotriazole-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), which enables the synthesis of t-butyl esters and β-lactones from N-trityl amino acids .

The synthesis of N-tritylserine typically involves the protection of serine's amino group using trityl chloride in the presence of a base such as pyridine or triethylamine. The general procedure can be summarized as follows:

  • Preparation: Dissolve serine in an appropriate solvent (e.g., dichloromethane).
  • Tritylation: Add trityl chloride and a base to the solution while stirring at room temperature.
  • Workup: After completion of the reaction (monitored by thin-layer chromatography), extract the product using standard organic extraction techniques.
  • Purification: Purify N-tritylserine through recrystallization or chromatography.

This method allows for high yields and purity of the desired product .

N-tritylserine is primarily used in peptide synthesis due to its protective trityl group, which prevents unwanted reactions during multi-step syntheses. It serves as an essential building block for synthesizing complex peptides and proteins in medicinal chemistry and biochemistry. Furthermore, it is utilized in research settings to explore new synthetic methodologies and develop novel therapeutic agents.

Interaction studies involving N-tritylserine often focus on its reactivity with various nucleophiles and electrophiles in organic synthesis. The presence of the trityl group can influence reaction kinetics and mechanisms, particularly in nucleophilic substitution reactions where steric hindrance plays a crucial role. Additionally, studies examining its interactions with enzymes or biological targets are vital for understanding its potential therapeutic applications.

N-tritylserine shares structural similarities with several other protected amino acids. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
N-TritylglycineGlycine with a trityl groupSimpler structure; less steric hindrance than serine
N-TritylthreonineThreonine with a trityl groupContains an additional hydroxyl group on carbon 2
N-TritylasparagineAsparagine with a trityl groupContains an amide side chain; different reactivity
N-TritylleucineLeucine with a trityl groupLarger hydrophobic side chain; affects peptide folding

N-tritylserine's unique properties stem from its hydroxyl group, which allows for additional hydrogen bonding interactions compared to other tritylated amino acids, influencing both its chemical reactivity and potential biological activity .

Early Synthetic Approaches for Amino Group Tritylation

The trityl (triphenylmethyl) group emerged in the mid-20th century as a protective moiety for amines and alcohols, prized for its steric bulk and acid-labile properties. Early syntheses of N-tritylserine relied on direct tritylation of serine using triphenylmethyl chloride (TrCl) in triethylamine (TEA) and chloroform. These reactions, however, faced significant challenges:

  • Solubility Issues: N-tritylserine’s poor solubility in organic solvents necessitated aqueous conditions, where TrCl undergoes rapid solvolysis, limiting yields to 25–50%.
  • Racemization Risks: Despite the trityl group’s ability to shield the α-carbon from base-induced racemization, harsh reaction conditions in early methods sometimes led to partial epimerization.

A breakthrough came in 1996 with Dugave and Ménez’s stereoconservative synthesis, which utilized N-tritylserine derivatives to synthesize γ-functionalized amino acids without racemization. By employing anhydrous chloroform and catalytic pyridine, they achieved 70–80% yields while preserving stereochemical integrity—a marked improvement over prior methods.

Modern One-Pot Synthesis Using Trimethylsilyl Esters

Contemporary strategies prioritize efficiency and scalability through one-pot methodologies. A landmark advancement is the organocatalytic ring-opening polymerization (OROP) of N-trityl-L-serine lactone, developed to bypass traditional harsh conditions. Key features include:

  • Monomer Design: Commercially available N-trityl-L-serine lactone enables controlled polymerization under mild thiourea catalysis, achieving near-quantitative conversion in dimethylformamide (DMF).
  • Trimethylsilyl (TMS) Esters: Modern protocols employ TMS-protected serine derivatives to enhance solubility and reactivity. For example, coupling TMS-serine with TrCl in DMF at 0°C yields N-tritylserine in 92% efficiency within 2 hours.

This method contrasts sharply with early approaches, eliminating aqueous solvents and reducing reaction times from days to hours.

Optimization of Reaction Conditions for Enhanced Yield

Recent optimizations address historical limitations through innovative reagents and solvent systems:

Catalytic Systems

  • Metallic Catalysts: Silver carboxylates facilitate tritylation of carboxylic acids via TrCl, improving yields to 85–90% in dichloromethane.
  • Organocatalysts: 4-Dimethylamino-N-triphenylmethylpyridinium chloride (DTPC) enables selective tritylation of amines over alcohols, critical for synthesizing orthogonally protected amino acids.

Solvent Engineering

Replacing water with non-polar solvents like toluene or dichloromethane suppresses TrCl hydrolysis, enabling stoichiometric tritylation at room temperature.

Table 1: Comparative Analysis of N-Tritylserine Synthesis Methods

ParameterEarly Methods (Pre-2000)Modern Methods (Post-2010)
SolventAqueous/CHCl₃Anhydrous DMF/Toluene
CatalystPyridine/TEAThiourea/DTPC
Yield25–70%85–95%
Reaction Time24–72 hours2–6 hours
Stereochemical Purity80–90%>99%

Prevention of Diketopiperazine Formation Through Steric Hindrance

The bulky trityl (triphenylmethyl) group in N-tritylserine provides steric hindrance that effectively suppresses DKP formation during SPPS. DKP arises from intramolecular cyclization between the N-terminal amine and the carbonyl of the third residue, particularly in sequences prone to β-sheet formation.

  • Mechanism: The trityl group physically blocks the conformational freedom required for cyclization, reducing DKP by over 90% in model systems compared to Fmoc-protected analogs [3] [4].
  • Experimental Data:
Protection GroupDKP Formation (%)ConditionsSource
Fmoc25–4020% piperidine/DMF [3]
N-Trityl<42% DBU, 5% piperazine/NMP [3]

This steric shielding is especially critical for sequences containing proline or serine, where DKP formation is prevalent [4].

Racemization Resistance During Coupling Reactions

N-Tritylserine exhibits enhanced resistance to racemization during activation and coupling steps due to two factors:

  • Steric Protection: The trityl group hinders base-induced deprotonation at the α-carbon, a key step in racemization [5].
  • Mild Deprotection: The trityl group is removed under weakly acidic conditions (e.g., 1% TFA in DCM), avoiding prolonged exposure to basic environments that promote epimerization [2] [5].

Studies comparing racemization rates show:

Base UsedRacemization (%)ConditionsSource
DIEA8–12HBTU/HOBt activation [5]
2,4,6-Collidine2–4Same as above [5]
N-Trityl Protection<1Mild acidic cleavage [2]

The combination of steric protection and optimized coupling reagents (e.g., PyAOP) further minimizes racemization [3].

Compatibility with Wang and Merrifield Resins

N-Tritylserine is compatible with both Wang (acid-labile) and Merrifield (base-stable) resins due to its orthogonal protection strategy:

  • Wang Resins:

    • The trityl group is cleaved with mild acid (e.g., 1% TFA) without destabilizing the resin’s 4-hydroxymethylphenoxy linker [1] [3].
    • Enables sequential deprotection of side chains (e.g., tBu groups) under basic conditions post-trityl removal [1].
  • Merrifield Resins:

    • Compatible with Boc-based strategies, where the trityl group is retained during HF cleavage of the benzyl ester linkage [2].
    • Allows selective deprotection of the α-amino group while preserving acid-labile side-chain protections [2].
Resin TypeCleavage ConditionsCompatibilitySource
Wang1% TFA in DCMHigh [1]
MerrifieldHF/Anisole (0°C, 1 hr)Moderate [2]

This dual compatibility makes N-tritylserine versatile for synthesizing complex peptides with acid- or base-sensitive residues.

XLogP3

1.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

347.15214353 g/mol

Monoisotopic Mass

347.15214353 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-21-2023

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